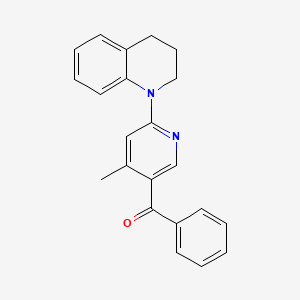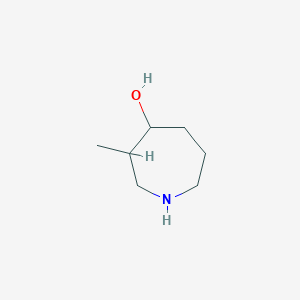![molecular formula C17H24N2O2 B13013159 2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)
2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] typically involves multiple steps. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired spiro configuration.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and maintaining purity and yield through controlled environments.
Chemical Reactions Analysis
Types of Reactions
2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: Potentially inhibiting key enzymes involved in biological processes.
Receptor binding: Binding to specific receptors to modulate cellular responses.
Signal transduction: Affecting signaling pathways that regulate cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: Known for their diverse biological activities, including antimicrobial and kinase inhibition.
5H-pyrrolo[2,3-b]pyrazine derivatives: Exhibiting more activity on kinase inhibition.
Uniqueness
2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2'-benzylspiro[1,3-dioxolane-2,7'-3,4,6,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine] |
InChI |
InChI=1S/C17H24N2O2/c1-2-4-15(5-3-1)12-18-8-9-19-14-17(20-10-11-21-17)7-6-16(19)13-18/h1-5,16H,6-14H2 |
InChI Key |
PVWJRYADIOPTAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CN3C1CN(CC3)CC4=CC=CC=C4)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)
![2-tert-butyl 3-methyl(3S,7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13013107.png)





![tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)




